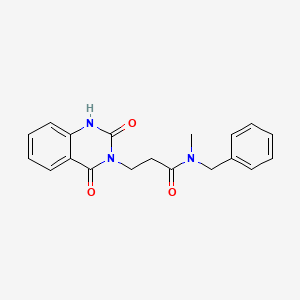
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide is a chemical compound that belongs to the class of quinazoline derivatives. It has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research has explored the synthesis and evaluation of N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide derivatives for anticonvulsant activities. One study involved the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide. Despite the anticipation of anticonvulsant effects, the substances did not show significant anticonvulsant activity in the model of pentylenetetrazole-induced seizures. This study highlighted the importance of the NHCO cyclic fragment on anticonvulsant activity, providing insights into the structural requirements for potential anticonvulsant agents (El Kayal et al., 2022).
Anticancer Evaluation
Another area of interest is the anticancer potential of quinazolinone derivatives. Compounds bearing the quinazolinone moiety, such as N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide, have been synthesized and screened for in vitro antitumor activity. A study reported the synthesis of 2-substituted mercapto-3H-quinazoline analogs, identifying several compounds as active anticancer agents. These compounds demonstrated promising MG-MID and GI50 values against various cancer cell lines, indicating their potential as anticancer agents (Khalil et al., 2003).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of quinazolinone derivatives also represent significant scientific applications. A study on the synthesis and antimicrobial evaluation of quinazolinone peptide derivatives highlighted the development of novel antimicrobial agents. These compounds exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain derivatives showing potent in vitro antimicrobial activity, underscoring the potential of quinazolinone derivatives in addressing microbial resistance (Kapoor et al., 2017).
Synthesis Techniques and Chemical Reactivity
Beyond biological activities, the synthesis and chemical reactivity of N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide derivatives have been extensively studied. For instance, innovative synthesis techniques have been developed for creating quinazolin-4(3H)-ones, which are crucial for further biological studies. These techniques include cascade reactions and microwave-assisted synthesis, offering efficient and eco-friendly approaches for the preparation of quinazolinone derivatives (Yang et al., 2020).
Eigenschaften
IUPAC Name |
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-21(13-14-7-3-2-4-8-14)17(23)11-12-22-18(24)15-9-5-6-10-16(15)20-19(22)25/h2-10H,11-13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYJQNLQIHHFBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2636629.png)
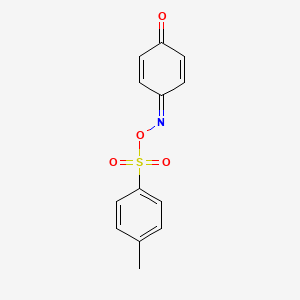
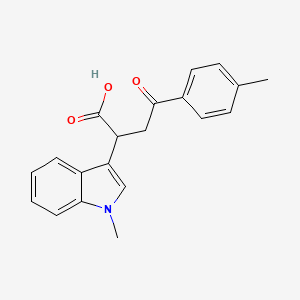
![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)
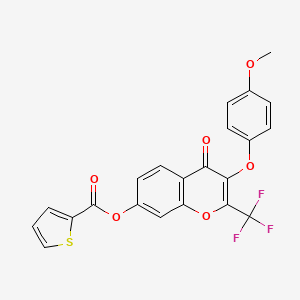
![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)
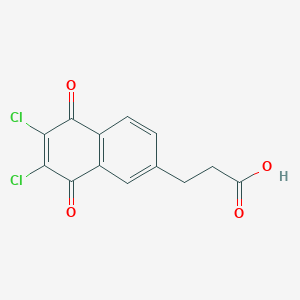
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2636641.png)
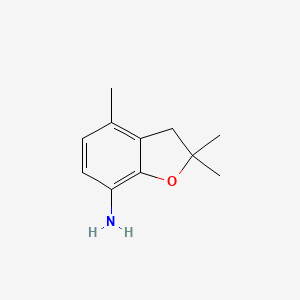
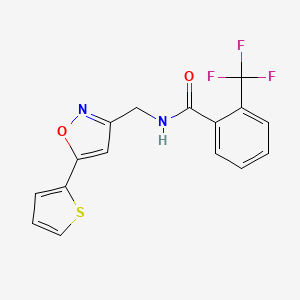
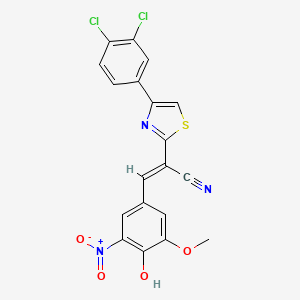
![N-(cyanomethyl)-N-methyl-2-[(trifluoromethyl)sulfanyl]pyridine-3-carboxamide](/img/structure/B2636648.png)